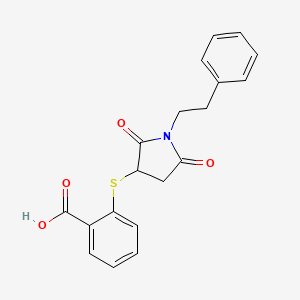
2-(2-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that often exhibit significant biological activities. These activities make them subjects of research in medicinal chemistry for potential therapeutic applications. The synthesis and characterization of such compounds are crucial for understanding their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including the formation of piperazine derivatives and oxazole rings. For example, Bektaş et al. (2010) described the synthesis of 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, which were then screened for antimicrobial activities (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one is typically determined using techniques such as HRMS, IR, 1H and 13C NMR experiments. For example, Wujec and Typek (2023) detailed the structure assignment of a novel compound through these methods (Wujec & Typek, 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclization, nucleophilic substitution, and the formation of Schiff bases. For instance, the creation of triazole derivatives involves reacting phenylpiperazineacetic hydrazide with various reagents to produce compounds with potential tuberculostatic activity (Foks et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Crystallography studies, like those performed by Harish Chinthal et al. (2021), provide insights into the hydrogen-bonded assemblies of similar compounds and their dimensional assembly (Harish Chinthal et al., 2021).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) involved the synthesis of novel derivatives, including those with structural similarities to 2-(2-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, and evaluated their antimicrobial activities. This research demonstrates the compound's potential use in the development of new antimicrobial agents, highlighting its significance in addressing drug-resistant microbial infections. The compounds synthesized showed good to moderate activities against various test microorganisms, indicating the chemical's potential as a backbone for creating effective antimicrobial agents (Bektaş et al., 2007).
Radioligand Development for Imaging
Gao et al. (2012) explored the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which are structurally related to the compound , for potential use as PET radioligands for imaging of 5-HT1AR. This research underscores the compound's relevance in the development of diagnostic tools for neurological disorders. The study demonstrates the utility of these derivatives in medical imaging, contributing to the advancement of diagnostic techniques in neurology (Gao et al., 2012).
Anticancer Activity Exploration
Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound of interest. This research provides insights into the compound's potential application in cancer treatment, focusing on its role as an EGFR inhibitor. The findings suggest these derivatives could be potent agents in the treatment of cancer, emphasizing the importance of further investigation into their therapeutic applications (Karayel, 2021).
Tuberculostatic Activity Assessment
Research by Foks et al. (2004) on derivatives, including phenylpiperazine compounds related to 2-(2-Methoxyphenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, explored their tuberculostatic activity. This work illustrates the potential use of such compounds in the treatment of tuberculosis, showing promising results against various strains of the tuberculosis bacterium. The study highlights the compound's potential impact on developing new treatments for this global health issue (Foks et al., 2004).
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(30-23)18-5-3-4-6-20(18)29-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHYSKXGPWOZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)
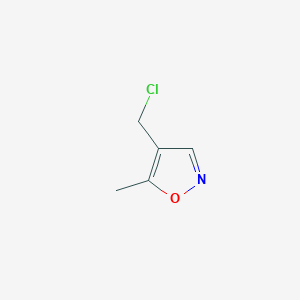
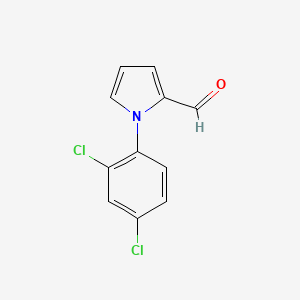
![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)
![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)
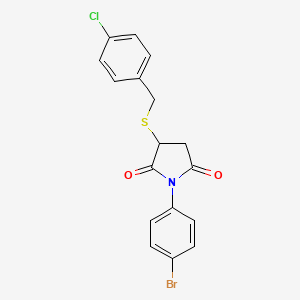

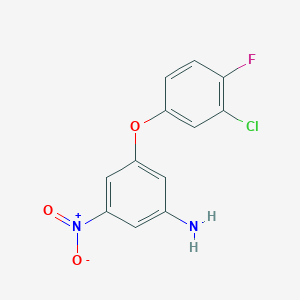
![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)
